molecular formula C9H15N3O3 B13646393 5-Amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4(1h,3h)-dione

5-Amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B13646393
M. Wt: 213.23 g/mol
InChI Key: VYVXEUDRFGMSRF-UHFFFAOYSA-N
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Description

5-Amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by a bicyclic dione structure with distinct substituents: a 5-amino group, a 3-(3-methoxypropyl) chain, and a 1-methyl group. The pyrimidine-2,4-dione core is a pharmacophore found in various bioactive molecules, including antiviral and anticancer agents. The 1-methyl group stabilizes the tautomeric form of the dione system, as seen in analogous compounds .

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

5-amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H15N3O3/c1-11-6-7(10)8(13)12(9(11)14)4-3-5-15-2/h6H,3-5,10H2,1-2H3

InChI Key

VYVXEUDRFGMSRF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)CCCOC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Catalysts and solvents are chosen based on their ability to facilitate the desired reactions while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidine derivatives, while reduction can produce amino-pyrimidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of pyrimidine derivatives.

Scientific Research Applications

5-Amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-(3-methoxypropyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Differences vs. Target Compound :

  • The 5-amino group in the target compound replaces the 5-methyl group, which would increase polarity and hydrogen-bonding capacity.
  • The 3-methoxypropyl chain in the target compound is longer than the 3-methoxymethyl group, likely enhancing lipophilicity (higher logP).
  • The absence of a 6-hydroxypropyl substituent in the target compound may reduce steric hindrance and improve metabolic stability.

Pyridine-2,6-dione Derivatives

Source: 2022 Report The repeated mention of "3H-pyridine-2,6-dione" in the evidence refers to a structurally distinct heterocycle. Pyridine-2,6-diones lack the pyrimidine ring’s nitrogen at position 3, altering electronic properties and reactivity. While pyrimidine diones are more common in nucleoside analogs, pyridine diones are often explored as enzyme inhibitors or metal chelators. No direct comparison data is available in the provided evidence.

Data Table: Comparative Analysis of Pyrimidine-2,4-dione Derivatives

Property Target Compound 6-[(3-Hydroxy-2-hydroxymethyl)propyl]-3-methoxymethyl-5-methylpyrimidin-2,4-dione
Core Structure Pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4(1H,3H)-dione
Substituent at Position 1 1-Methyl NH (δ 10.78 ppm)
Substituent at Position 3 3-(3-Methoxypropyl) 3-Methoxymethyl (δ 3.26 ppm, OCH₃)
Substituent at Position 5 5-Amino 5-Methyl (δ 1.80 ppm)
Key ¹H-NMR Signals Not available in provided sources NH (10.78 ppm), OH (4.51 ppm), OCH₃ (3.26 ppm)
Key ¹³C-NMR Signals Not available in provided sources C-4 (163.10 ppm), C-2 (151.43 ppm), OCH₃ (56.84 ppm)
Polarity Higher (due to 5-amino group) Moderate (methyl and hydroxyl groups)
Lipophilicity Higher (longer 3-methoxypropyl chain) Lower (shorter 3-methoxymethyl chain)

Research Implications

  • The 5-amino group in the target compound could enhance interactions with biological targets (e.g., DNA or enzymes) compared to methyl or hydroxyl groups in analogs .
  • The 3-methoxypropyl chain may improve pharmacokinetic properties, such as oral bioavailability, over shorter-chain derivatives.
  • Further studies are needed to confirm these hypotheses, as the provided evidence lacks direct data on the target compound.

Limitations of Available Evidence

  • Experimental data (e.g., solubility, bioactivity) for the target compound remains unavailable in the provided sources.

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